(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
Scientific Research Applications
Nonlinear Optical Properties
The novel chalcone derivatives, including (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been studied for their nonlinear optical properties. Investigations using the Z-scan technique and Density Functional Theory (DFT) methods revealed significant third-order nonlinear optical properties. These properties make such compounds suitable for applications in photonic devices and optical limiters (Mathew et al., 2019).
Crystal Packing Interactions
Research on related chalcone derivatives has highlighted the importance of N⋯π and O⋯π interactions in their crystal packing. These interactions, rather than direct hydrogen bonding, play a crucial role in the structural arrangement of such compounds. This understanding is vital for designing materials with specific crystalline properties (Zhang et al., 2011).
Structural Analysis and Stability
Extensive structural investigation through X-ray crystallography, spectroscopic methods, and DFT calculations has been conducted on similar compounds. These studies provide insights into the optimized geometry, vibrational modes, and stability of the molecules, which are essential for understanding their physical and chemical behavior (Venkatesan et al., 2016).
Antimicrobial Activity
Some chalcone derivatives have been synthesized and characterized for their potential antimicrobial activity. Studies suggest that these compounds exhibit moderate antimicrobial effects against selected pathogens, making them candidates for further exploration in medicinal chemistry (Sadgir et al., 2020).
properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-11-7-15(8-12-17)18(19)13-6-14-4-9-16(20-2)10-5-14/h4-13H,3H2,1-2H3/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSWWNGJQOGJQ-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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